molecular formula C12H18ClNO3 B12746705 Mecoprop-P-dimethylammonium CAS No. 66423-09-4

Mecoprop-P-dimethylammonium

Cat. No.: B12746705
CAS No.: 66423-09-4
M. Wt: 259.73 g/mol
InChI Key: ROGDGDPDLIVQFZ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Mecoprop-P-dimethylammonium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mecoprop-P-dimethylammonium has a wide range of scientific research applications:

Comparison with Similar Compounds

Mecoprop-P-dimethylammonium is part of the phenoxypropionic herbicide group, which includes other compounds such as:

    Mecoprop: The parent compound, which is a mixture of isomers.

    Mecoprop-P: The herbicidally active D+ isomer of mecoprop.

    Mecoprop-P-potassium: A potassium salt form of mecoprop-P.

    Mecoprop-P-isoctyl: An ester form of mecoprop-P

Compared to these similar compounds, this compound is unique in its specific formulation and application, offering effective post-emergence control of broad-leaved weeds with a systemic mode of action .

Properties

CAS No.

66423-09-4

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid;N-methylmethanamine

InChI

InChI=1S/C10H11ClO3.C2H7N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h3-5,7H,1-2H3,(H,12,13);3H,1-2H3/t7-;/m1./s1

InChI Key

ROGDGDPDLIVQFZ-OGFXRTJISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O.CNC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC

Origin of Product

United States

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